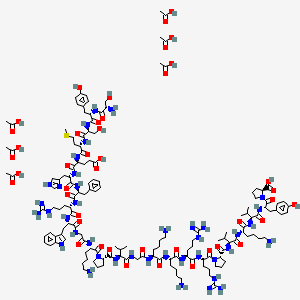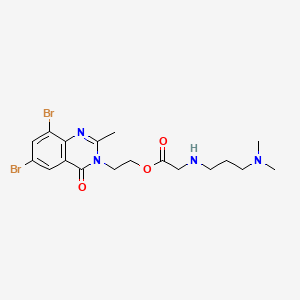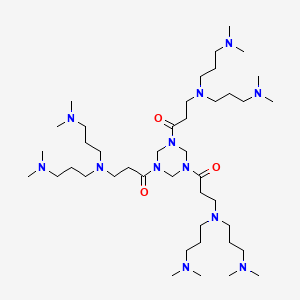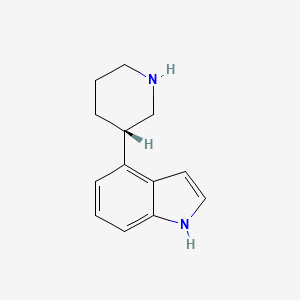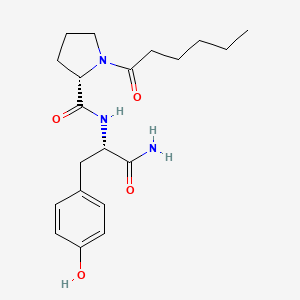
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications, including coatings, lubricants, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol typically involves multiple steps. One common approach is the reaction of a fluorinated alkyl iodide with a phenoxy compound under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of high-performance coatings, lubricants, and other materials that require high chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
Uniqueness
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol is unique due to its specific combination of fluorinated groups and phenoxy functionality. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
94159-92-9 |
|---|---|
Molekularformel |
C18H11F19O2 |
Molekulargewicht |
620.2 g/mol |
IUPAC-Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol |
InChI |
InChI=1S/C18H11F19O2/c19-10(20,6-8(38)7-39-9-4-2-1-3-5-9)12(22,23)14(26,27)16(30,31)15(28,29)13(24,25)11(21,17(32,33)34)18(35,36)37/h1-5,8,38H,6-7H2 |
InChI-Schlüssel |
BVQDBQFRYDVCDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


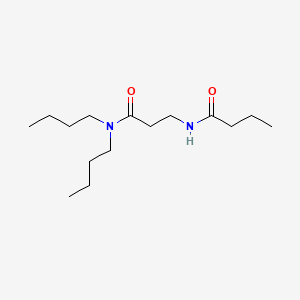






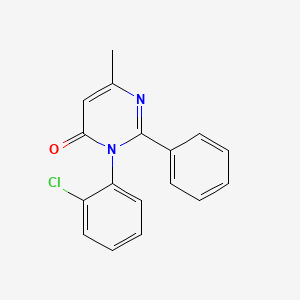
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
